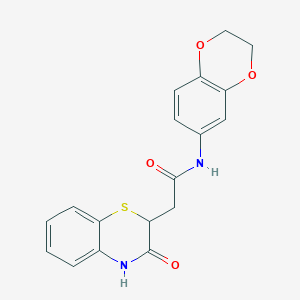

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

This compound features a benzodioxin ring (2,3-dihydro-1,4-benzodioxin-6-yl) linked via an acetamide group to a benzothiazinone moiety (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl). The benzodioxin ring contributes to metabolic stability due to its fused oxygen-containing heterocycle, while the benzothiazinone moiety is associated with diverse biological activities, including antifungal and enzyme inhibitory properties . The acetamide bridge facilitates structural flexibility, enabling interactions with target proteins.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-17(19-11-5-6-13-14(9-11)24-8-7-23-13)10-16-18(22)20-12-3-1-2-4-15(12)25-16/h1-6,9,16H,7-8,10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIAXEGJWAFXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

The compound's molecular formula is , with a molecular weight of approximately 423.57 g/mol. The structure features a benzodioxin moiety and a benzothiazin derivative, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O5S |

| Molecular Weight | 423.57 g/mol |

| XLogP | 2.8 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

Research indicates that this compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with disease pathways, potentially leading to reduced tumor growth in cancer models.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.

- Cellular Signaling Modulation : It may influence cellular signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Anticancer Activity

In vitro studies conducted on cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The IC50 values were determined to be in the low micromolar range (approximately 5–10 µM), indicating potent activity against breast and colon cancer cell lines.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial effects of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both pathogens.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption : The compound exhibits good absorption characteristics in vitro.

- Metabolism : Preliminary metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments reveal a favorable safety profile in animal models at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (Simplified Analog)

- Structure: Lacks the benzothiazinone moiety, retaining only the benzodioxin-acetamide framework.

- Properties : Reported as a colorless oil with NMR data (δ 2.11 ppm for the acetamide methyl group) .

α-Substituted-2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)propionamide (Antifungal Analog)

- Structure : Replaces benzodioxin with alkyl/aryl groups on the acetamide nitrogen.

- Activity: Exhibits antifungal properties, highlighting the critical role of the benzothiazinone core in targeting fungal enzymes .

Functional Group Variations

2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides

- Structure: Substitutes benzothiazinone with a sulfonamide group.

- Activity : Weak to moderate α-glucosidase inhibition (IC50 = 81–86 μM vs. acarbose’s 37 μM), suggesting acetamide-linked sulfonamides are less potent in diabetes applications .

N-(2-Butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Heterocyclic Replacements

Pyrimidoindole-Sulfanyl Acetamide Derivatives

- Structure: Features a pyrimido[5,4-b]indole-sulfanyl group instead of benzothiazinone.

- Properties : Larger heterocyclic system (ZINC2720566) may improve DNA intercalation or kinase inhibition .

Isoquinolin-Oxy Acetamide Derivatives

Antifungal Activity

The benzothiazinone moiety is critical for antifungal action. For example, N-(alkylaryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides show enhanced activity compared to sulfonamide analogs, likely due to improved enzyme (e.g., lanosterol demethylase) binding .

Enzyme Inhibition

- α-Glucosidase: Sulfonamide-linked benzodioxin analogs (IC50 ~80 μM) underperform vs. benzothiazinone derivatives, suggesting the latter’s ketone group enhances hydrogen bonding .

Structural and Conformational Insights

- Ring Puckering: The benzodioxin and benzothiazinone rings adopt non-planar conformations, as described by Cremer-Pople coordinates (amplitude and phase parameters), which influence protein-ligand interactions .

- Crystallography : SHELX software, widely used for small-molecule refinement, could resolve the compound’s 3D structure to guide SAR studies .

Q & A

Q. What strategies improve solubility without compromising bioactivity?

- Methodological Answer : Synthesize prodrugs (e.g., phosphate esters) or use co-solvents (PEG-400/Cremophor EL). Salt formation (e.g., HCl or sodium salts) and nanoformulation (liposomes, polymeric nanoparticles) enhance aqueous dispersion. Monitor solubility-activity trade-offs via parallel artificial membrane permeability assays (PAMPA) .

Theoretical and Methodological Considerations

Q. How can quantum mechanical calculations guide the design of derivatives with enhanced potency?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-receptor dynamics, guiding substitutions at the benzodioxin C6 position or acetamide linker .

Q. What frameworks reconcile discrepancies between in silico predictions and experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.